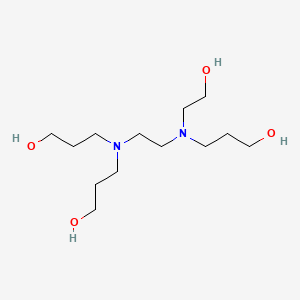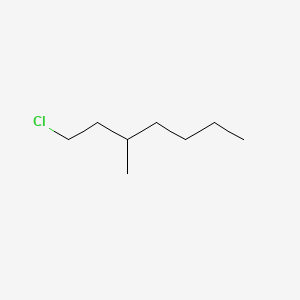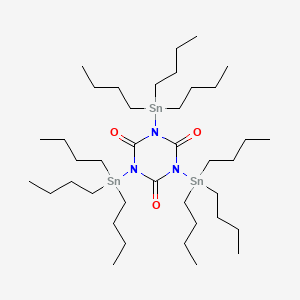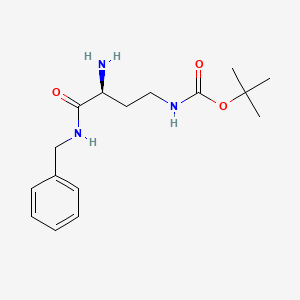
3,3'-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol is a chemical compound with the molecular formula C13H30N2O4. It is known for its complex structure, which includes multiple hydroxyl and amino groups. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol typically involves the reaction of 3-hydroxypropylamine with 2-hydroxyethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes purification steps such as distillation and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines .
Applications De Recherche Scientifique
3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol exerts its effects involves interactions with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol
- 3-((2-Hydroxyethyl)(3-hydroxypropyl)amino)propan-1-ol
- 2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethanol
Uniqueness
What sets 3,3’-((2-((2-Hydroxyethyl)(3-hydroxypropyl)amino)ethyl)imino)dipropanol apart from similar compounds is its specific arrangement of hydroxyl and amino groups, which confer unique reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
5417-05-0 |
|---|---|
Formule moléculaire |
C13H30N2O4 |
Poids moléculaire |
278.39 g/mol |
Nom IUPAC |
3-[2-[2-hydroxyethyl(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H30N2O4/c16-10-1-4-14(5-2-11-17)7-8-15(9-13-19)6-3-12-18/h16-19H,1-13H2 |
Clé InChI |
NNZHIHXNIKLVHS-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCCO)CCN(CCCO)CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)












![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
